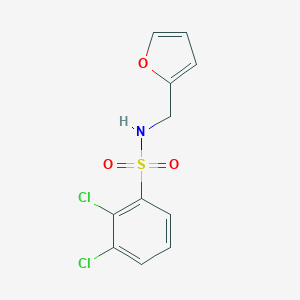![molecular formula C17H19N5O2 B275542 (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275542.png)
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as MPTBA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is not fully understood. However, it has been suggested that (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine may exert its anticancer effects through the activation of the caspase pathway, which leads to apoptosis in cancer cells. (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine may also inhibit the ACE enzyme, which plays a role in the regulation of blood pressure.
Biochemical and Physiological Effects:
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have biochemical and physiological effects in various studies. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been shown to lower blood pressure in animal models. Additionally, (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have antioxidant properties, which may have a role in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. However, (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. Additionally, (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has not been extensively studied in humans, which may limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for the study of (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One possible direction is to investigate its potential use in the treatment of cardiovascular diseases and diabetes. Another direction is to further investigate its anticancer properties and potential use in cancer therapy. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and purity of (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. Overall, (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has shown promise as a potential therapeutic agent, and further research is warranted to fully understand its potential applications.
Synthesemethoden
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can be synthesized through a multistep process involving the reaction of 3-bromobenzyl alcohol with 1-phenyl-1H-tetrazole-5-thiol to form 3-(1-phenyl-1H-tetrazol-5-ylthio)benzyl alcohol. This intermediate is then reacted with 2-methoxyethylamine to form (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. The synthesis method has been optimized to increase the yield and purity of (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine.
Wissenschaftliche Forschungsanwendungen
(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been investigated for its potential applications in the treatment of various diseases. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been investigated for its potential use as an antihypertensive agent due to its ability to inhibit the angiotensin-converting enzyme (ACE). It has been suggested that (2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine may have a role in the treatment of cardiovascular diseases and diabetes.
Eigenschaften
Molekularformel |
C17H19N5O2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-methoxy-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H19N5O2/c1-23-11-10-18-13-14-6-5-9-16(12-14)24-17-19-20-21-22(17)15-7-3-2-4-8-15/h2-9,12,18H,10-11,13H2,1H3 |
InChI-Schlüssel |
AYIYIAYFEFXPHA-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
COCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)



![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)
![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)

